Bis(2,2-dimethylpropyl) cyclohex-1-ene-1,2-dicarboxylate
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Overview
Description
Bis(2,2-dimethylpropyl) cyclohex-1-ene-1,2-dicarboxylate is a chemical compound with the molecular formula C18H30O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2-dimethylpropyl) cyclohex-1-ene-1,2-dicarboxylate typically involves the esterification of cyclohexene-1,2-dicarboxylic acid with 2,2-dimethylpropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions ensures the production of high-quality ester with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Bis(2,2-dimethylpropyl) cyclohex-1-ene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Cyclohexene-1,2-dicarboxylic acid derivatives.
Reduction: Cyclohexene-1,2-dicarbinol derivatives.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(2,2-dimethylpropyl) cyclohex-1-ene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, plasticizers, and coatings.
Mechanism of Action
The mechanism of action of Bis(2,2-dimethylpropyl) cyclohex-1-ene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active carboxylic acid derivatives, which can then interact with biological targets such as enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate
- Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate
- Bis{2-[2-(methacryloyloxy)ethoxy]ethyl} 4-cyclohexene-1,2-dicarboxylate
Uniqueness
Bis(2,2-dimethylpropyl) cyclohex-1-ene-1,2-dicarboxylate is unique due to its specific ester groups, which impart distinct physical and chemical properties. Its structural configuration allows for specific interactions in chemical reactions and applications, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
494198-54-8 |
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Molecular Formula |
C18H30O4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
bis(2,2-dimethylpropyl) cyclohexene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H30O4/c1-17(2,3)11-21-15(19)13-9-7-8-10-14(13)16(20)22-12-18(4,5)6/h7-12H2,1-6H3 |
InChI Key |
GWCYHNMURVNFGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC(=O)C1=C(CCCC1)C(=O)OCC(C)(C)C |
Origin of Product |
United States |
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